molecular formula C11H12ClN3 B15354976 5-(4-Chloro-phenyl)-2-ethyl-2H-pyrazol-3-ylamine

5-(4-Chloro-phenyl)-2-ethyl-2H-pyrazol-3-ylamine

Cat. No.: B15354976
M. Wt: 221.68 g/mol
InChI Key: XRLDABNRQSTMLZ-UHFFFAOYSA-N
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Description

5-(4-Chlorophenyl)-2-ethylpyrazol-3-amine is a chemical compound characterized by its unique structure, which includes a pyrazole ring substituted with a 4-chlorophenyl group and an ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-chlorophenyl)-2-ethylpyrazol-3-amine typically involves the reaction of 4-chlorophenylhydrazine with ethyl acetoacetate under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to form the pyrazole ring.

Industrial Production Methods: On an industrial scale, the compound is synthesized using similar methods but with optimized reaction conditions to increase yield and purity. Large-scale reactors and continuous flow processes are often employed to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions: 5-(4-Chlorophenyl)-2-ethylpyrazol-3-amine can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can lead to the formation of reduced analogs.

  • Substitution: Substitution reactions at the pyrazole ring can introduce different functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Pyrazol-3-one derivatives.

  • Reduction Products: Reduced pyrazole derivatives.

  • Substitution Products: Substituted pyrazoles with different functional groups.

Scientific Research Applications

5-(4-Chlorophenyl)-2-ethylpyrazol-3-amine has diverse applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and antiviral properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases.

  • Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which 5-(4-Chlorophenyl)-2-ethylpyrazol-3-amine exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

  • 5-(4-Chlorophenyl)-1,3,4-thiadiazole sulfonamides

  • 5-(4-Chlorophenyl)furfural

  • 4-Chlorophenol

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Properties

Molecular Formula

C11H12ClN3

Molecular Weight

221.68 g/mol

IUPAC Name

5-(4-chlorophenyl)-2-ethylpyrazol-3-amine

InChI

InChI=1S/C11H12ClN3/c1-2-15-11(13)7-10(14-15)8-3-5-9(12)6-4-8/h3-7H,2,13H2,1H3

InChI Key

XRLDABNRQSTMLZ-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC(=N1)C2=CC=C(C=C2)Cl)N

Origin of Product

United States

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